N-(4-bromophenyl)ethanesulfonamide

Antitubercular MBC Mycobacterium tuberculosis

In antitubercular drug discovery and CNS-targeted programs, researchers require scaffolds with minimal intrinsic cytotoxicity and optimal physicochemical profiles. N-(4-bromophenyl)ethanesulfonamide (CAS 57616-20-3) meets these criteria: - Low cytotoxicity: HepG2 IC₅₀ >100 µM, MBC₄.₅ >200 µM against M. tuberculosis, ensuring clean activity readouts. - Optimal CNS penetration: Log P 3.36 within the 2-4 range; pKa 7.88 enables tunable ionization for permeability/solubility balance. - Versatile reactivity: Bromine enables Suzuki-Miyaura and Buchwald-Hartwig couplings; applicable in metal-free trifluoromethylation cascades. Supplied with batch-specific QC (NMR, HPLC). Ships ambient; dry storage at 2-8°C.

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 57616-20-3
Cat. No. B185145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)ethanesulfonamide
CAS57616-20-3
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)NC1=CC=C(C=C1)Br
InChIInChI=1S/C8H10BrNO2S/c1-2-13(11,12)10-8-5-3-7(9)4-6-8/h3-6,10H,2H2,1H3
InChIKeySVNPZSSGWFEJDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-bromophenyl)ethanesulfonamide: Physicochemical Characteristics


N-(4-bromophenyl)ethanesulfonamide (CAS 57616-20-3) is a brominated aryl sulfonamide with the molecular formula C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol [1]. The compound features an ethanesulfonamide core linked to a para-bromophenyl substituent, placing it within the broader class of substituted benzenesulfonamides frequently employed as synthetic intermediates and pharmacophore scaffolds [2]. Its reported melting point is 100–102 °C , with a predicted pKa of 7.88 ± 0.10 and a calculated log P (octanol/water) of approximately 3.36 [3]. These properties are foundational for solubility, formulation, and reactivity assessments in both medicinal chemistry and agrochemical research contexts [4].

Synthetic intermediate with brominated aryl sulfonamide scaffold
Reported pKa and logP profile support solubility/permeability assessment
Bromine handle enables cross-coupling and CF₃ cascade chemistry

N-(4-bromophenyl)ethanesulfonamide: Why Analogs Cannot Substitute


Within the substituted phenyl ethanesulfonamide series, seemingly minor structural modifications—such as halogen identity (Br vs. Cl vs. F) or the presence of an additional substituent—can profoundly alter physicochemical parameters, biological activity profiles, and synthetic utility [1]. For instance, the bromine atom in N-(4-bromophenyl)ethanesulfonamide confers a distinct combination of lipophilicity (log P ≈ 3.36) and acidity (pKa ≈ 7.88) compared to its chloro (log P ≈ 3.26) and methyl (pKa ≈ 9.30) counterparts [2]. These differences directly impact solubility, membrane permeability, and ionization-dependent reactivity, rendering simple one-for-one replacement inadequate in structure–activity relationship (SAR) studies or synthetic pathway optimization . Moreover, the bromo substituent enables specific cross-coupling chemistries (e.g., Suzuki–Miyaura, Buchwald–Hartwig) that are not equally accessible to non-halogenated or differently halogenated analogs [3]. Consequently, procurement decisions must be guided by empirical, comparator-anchored evidence rather than assumptions of functional equivalence among in-class compounds.

Bromine (Br)Chlorine (Cl) analogLipophilicity and coupling reactivity may differ; logP and cross-coupling scope may not transfer directly.
Bromine (Br)Methyl (Me) analogpKa shifts ~1.4 units; ionization state at physiological pH may alter solubility and target engagement.
Halogenated scaffoldNon-halogenated analogLack of bromine may limit metal-catalyzed cross-coupling and radical cascade utility.

N-(4-bromophenyl)ethanesulfonamide: Comparative Evidence


Antimycobacterial Activity

In a direct comparative study of 4-bromophenylsulfonamide substitutions, N-(4-bromophenyl)ethanesulfonamide (R₂ = Et-) exhibited an MBC₄.₅ value of >200 μM against M. tuberculosis, indicating no measurable bactericidal activity at the highest concentration tested [1]. This result is comparable to several other 4-bromophenylsulfonamide derivatives (e.g., compounds 12–14) that also showed MBC₄.₅ >200 μM, and stands in contrast to compounds with alternative substituents that may exhibit moderate antimycobacterial potency. Notably, the chloro analog N-(4-chlorophenyl)ethanesulfonamide has not been reported in this assay system, precluding direct halogen-substitution comparisons [2].

Antimycobacterial activity
Head-to-head
MBC₄.₅ >200 μM
No bactericidal effect observed; may support negative-control screening context.
M. tuberculosis H37Rv; 2–4 replicates
Antitubercular MBC Mycobacterium tuberculosis

Cytotoxicity in HepG2 Cells

In the same panel of 4-bromophenylsulfonamide derivatives, N-(4-bromophenyl)ethanesulfonamide (compound 10) exhibited a HepG2 cell viability IC₅₀ of >100 μM, demonstrating low cytotoxicity at concentrations up to 100 μM [1]. By contrast, compound 15 (R₂ = 4-Me–Ph–SO₂-), which bears a larger, more lipophilic sulfonyl substituent, showed a mean IC₅₀ of 37 ± 8.5 μM, reflecting a >2.7-fold increase in cytotoxic potential relative to the target compound. This direct comparison within the same experimental system highlights the differential toxicity profile conferred by the ethanesulfonamide versus substituted benzenesulfonamide moiety.

Cytotoxicity in HepG2
Head-to-head
IC₅₀ >100 μM
vs. analog 37 ± 8.5 μM
Reported lower HepG2 cytotoxicity supports scaffold selection.
HepG2 cells; 2 replicates
Cytotoxicity HepG2 IC50

pKa and Ionization State

The predicted pKa of N-(4-bromophenyl)ethanesulfonamide is 7.88 ± 0.10, as reported in the ChemicalBook database . In comparison, the methyl-substituted analog N-(4-methylphenyl)ethanesulfonamide (CAS 28691-39-6) exhibits a significantly higher predicted pKa of 9.30 ± 0.10 . This 1.42-unit difference in acidity reflects the electron-withdrawing inductive effect of the bromine atom, which stabilizes the conjugate base and enhances the compound's acidic character. At physiological pH (7.4), the bromo derivative is approximately 25% deprotonated, whereas the methyl analog remains >98% protonated—a distinction that can critically affect solubility, passive diffusion, and target binding in biological assays.

pKa and ionization
Reported
pKa 7.88 ± 0.10
vs. methyl analog 9.30
pKa difference indicates ionization-state sensitivity in assay design.
Predicted values; review experimental confirmation
pKa Ionization Physicochemical

Lipophilicity vs. Chloro Analog

The calculated octanol/water partition coefficient (log P) for N-(4-bromophenyl)ethanesulfonamide is 3.36 [1], which is higher than the 3.26 value reported for the chloro analog N-(4-chlorophenyl)ethanesulfonamide (CAS 60901-27-1) . This Δlog P of +0.10 corresponds to a ∼26% increase in lipid solubility, consistent with the greater hydrophobic surface area contributed by the bromine atom (van der Waals radius 1.85 Å) versus chlorine (1.75 Å). In the context of central nervous system (CNS) drug discovery, where optimal log P typically ranges from 2–4, the bromo compound's enhanced lipophilicity may translate to improved blood–brain barrier penetration, although this must be balanced against increased plasma protein binding and potential hepatotoxicity.

Lipophilicity vs chloro
Reported
logP 3.36
Δ +0.10 vs chloro analog
Reported higher logP supports permeability assessment in CNS modeling.
Calculated XLogP3; no experimental logP given
logP Lipophilicity Membrane Permeability

Synthetic Utility in Trifluoromethylation Cascades

N-(4-bromophenyl)ethanesulfonamide has been employed as a starting material in metal-free radical trifluoromethylation/cyclization cascades, enabling the one-step synthesis of CF₃-containing indolines and tetrahydroisoquinolines . The reaction utilizes CF₃SO₂Na (Langlois' reagent) and proceeds under mild conditions with broad substrate scope and good exo selectivity. This reactivity is enabled by the presence of the sulfonamide NH, which serves as a radical acceptor, and the bromophenyl moiety, which can participate in subsequent cross-coupling reactions to further elaborate the core. In contrast, non-halogenated or differently substituted sulfonamides may not undergo this specific cascade or may require transition metal catalysts, adding cost and complexity.

Synthetic utility
Class-level
CF₃ indoline cascade
Reported radical cyclization; bromine may enable further cross-coupling.
Data to verify; metal-free conditions reported
Trifluoromethylation Indoline Synthesis Cascade Reactions

Water Solubility

Based on EPI Suite™ WSKOW v1.41 estimation using an octanol–water partition coefficient (log Kow) of 2.57, the water solubility of N-(4-bromophenyl)ethanesulfonamide at 25 °C is predicted to be 126.1 mg/L . While this value is lower than that of the more polar chloro analog (which is expected to have somewhat higher aqueous solubility due to chlorine's greater electronegativity), the difference underscores the impact of halogen identity on solubility-mediated properties such as bioavailability and environmental persistence. No experimentally determined solubility value for the chloro analog was identified in authoritative databases, limiting direct quantitative comparison.

Water solubility
Data to verify
Est. 126.1 mg/L
Estimated solubility supports formulation-screening context.
EPI Suite estimate; experimental value not available
Water Solubility Formulation Environmental Fate

N-(4-bromophenyl)ethanesulfonamide: Optimal Applications


Antitubercular Lead Scaffold

In antitubercular drug discovery programs, researchers require scaffolds that exhibit minimal intrinsic cytotoxicity to avoid confounding activity readouts. N-(4-bromophenyl)ethanesulfonamide fulfills this criterion with an MBC₄.₅ >200 μM against M. tuberculosis [1] and a HepG2 IC₅₀ >100 μM [1], making it an ideal starting point for installing pharmacophores that impart antimycobacterial activity without introducing unwanted cytotoxicity. Compared to analogs such as compound 15 (HepG2 IC₅₀ 37 μM), the bromo derivative offers a cleaner cytotoxicity profile for initial SAR exploration [1].

Fluorinated Heterocycle Synthesis

The compound's demonstrated utility in metal-free trifluoromethylation/cyclization cascades positions it as a valuable building block for the synthesis of CF₃-containing indolines and tetrahydroisoquinolines. These nitrogen heterocycles are prevalent in pharmaceuticals and agrochemicals. The bromine substituent further enables subsequent functionalization via Suzuki–Miyaura or Buchwald–Hartwig cross-couplings [2], providing a modular entry into diverse chemical space.

CNS Drug Discovery Property Tuning

The calculated log P of 3.36 [3] places N-(4-bromophenyl)ethanesulfonamide within the optimal lipophilicity range for CNS penetration (log P 2–4), offering a quantifiable advantage over the chloro analog (log P 3.26) for programs targeting the central nervous system. Additionally, its pKa of 7.88 results in partial ionization at physiological pH, a parameter that can be deliberately modulated through further substitution to balance permeability and solubility.

Antimicrobial Screening Negative Control

Given its lack of measurable antimycobacterial activity at concentrations up to 200 μM [1], N-(4-bromophenyl)ethanesulfonamide can serve as an inert negative control in high-throughput screening campaigns for novel antimicrobial agents. Its well-defined purity (≥97% ) and availability with batch-specific QC documentation (NMR, HPLC, GC) ensure reproducibility across experiments and laboratories.

Application
Selection Property
Validation Focus
Antitubercular scaffold research
Low intrinsic cytotoxicity
MBC and cytotoxicity endpoint context
Fluorinated heterocycle synthesis
Bromine-enabled cross-coupling handle
CF₃-cyclization reactivity review
CNS property tuning studies
Reported logP and pKa profile
Permeability-ionization balance
Antimicrobial screening control
Reported lack of antimycobacterial activity
Assay reproducibility and QC documentation

Technical Documentation Hub

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11 linked technical documents
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